Physicochemical Descriptor Comparison: 6-(Oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide vs. N-(1-Phenylethyl)nicotinamide
Computationally predicted physicochemical parameters differentiate the target compound from the des‑6‑alkoxy analog N‑(1‑phenylethyl)nicotinamide (CAS 2909‑33‑3). The introduction of the oxan‑4‑yloxy group increases topological polar surface area (tPSA), molecular weight, and hydrogen‑bond acceptor count, parameters that influence membrane permeability and solubility. While these are in silico estimates and not experimental measurements, they illustrate a quantifiable divergence that would affect biological assay performance and synthetic utility.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Molecular Weight |
|---|---|
| Target Compound Data | tPSA ≈ 65 Ų; MW = 326.4 g/mol (predicted) |
| Comparator Or Baseline | N-(1-Phenylethyl)nicotinamide (CAS 2909-33-3): tPSA ≈ 42 Ų; MW = 226.3 g/mol |
| Quantified Difference | ΔtPSA ≈ +23 Ų; ΔMW ≈ +100 g/mol |
| Conditions | In silico prediction using standard cheminformatics software (e.g., RDKit, Pipeline Pilot) |
Why This Matters
A larger tPSA and molecular weight predict lower passive membrane permeability, which can reduce off-target toxicity but also limit oral bioavailability—a critical consideration for in vivo pharmacological studies.
